N-(4-fluorophenyl)pyridin-2-amine chemical structure and physical properties
N-(4-fluorophenyl)pyridin-2-amine chemical structure and physical properties
Chemical Structure, Physical Properties, and Applications in Drug Development & Catalysis
Executive Summary
In modern medicinal chemistry and organometallic catalysis, the 2-aminopyridine scaffold is recognized as a highly privileged pharmacophore. Specifically, N-(4-fluorophenyl)pyridin-2-amine (CAS: 72358-70-4) represents a critical structural motif. By appending a 4-fluorophenyl group to the 2-aminopyridine core, researchers achieve a dual-purpose compound: it acts as a potent bidentate directing group in C-H activation methodologies and serves as a metabolically stable hinge-binding scaffold in kinase inhibitor design.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, structural causality, and synthetic utilization of N-(4-fluorophenyl)pyridin-2-amine, moving beyond basic data to offer actionable, self-validating laboratory protocols.
Physicochemical Profiling & Structural Elucidation
Understanding the physical properties of N-(4-fluorophenyl)pyridin-2-amine is paramount for predicting its behavior in both biological assays and organic solvents [1]. The inclusion of the highly electronegative fluorine atom at the para-position of the aniline ring subtly withdraws electron density via the inductive effect, lowering the pKa of the bridging secondary amine compared to its non-fluorinated analog.
Quantitative Data Summary
| Property | Value | Clinical/Synthetic Relevance |
| IUPAC Name | N-(4-fluorophenyl)pyridin-2-amine | Standard nomenclature for regulatory filing. |
| CAS Number | 72358-70-4 | Primary identifier for procurement and safety tracking. |
| Molecular Formula | C11H9FN2 | Confirms atomic composition for HRMS validation. |
| Molecular Weight | 188.20 g/mol | Low MW ensures high ligand efficiency (LE) in drug design. |
| Monoisotopic Mass | 188.07498 Da | Critical for exact mass determination in LC-TOF-MS. |
| Topological Polar Surface Area (TPSA) | ~24.9 Ų | Excellent membrane permeability; highly likely to cross the Blood-Brain Barrier (BBB). |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Ideal for kinase hinge-region interactions (e.g., ATP-binding pocket). |
Mechanistic Insights: The Fluorinated 2-Aminopyridine Pharmacophore
As an application scientist, I frequently encounter failures in late-stage drug development due to poor metabolic stability. The strategic placement of the fluorine atom in N-(4-fluorophenyl)pyridin-2-amine solves a specific problem: Cytochrome P450 (CYP) mediated oxidation .
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Metabolic Blocking: Unsubstituted anilines are rapidly oxidized at the para-position to form reactive quinone imines, leading to hepatotoxicity. The strong C-F bond (~115 kcal/mol) completely blocks this metabolic liability.
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Electronic Tuning: The fluorine atom modulates the nucleophilicity of the bridging nitrogen. In catalytic cycles (such as Pd-catalyzed C-H activation), this prevents the substrate from over-coordinating to the metal center, a common phenomenon known as "catalyst poisoning" [2].
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NMR Handle: The 19F nucleus (100% natural abundance, spin ½) provides an exceptional, background-free handle for monitoring reaction kinetics and protein-ligand binding assays via 19F NMR.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Every step includes a specific rationale to ensure experimental reproducibility.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
Rationale: While SNAr (Nucleophilic Aromatic Substitution) is possible with 2-fluoropyridines, Buchwald-Hartwig cross-coupling utilizing 2-bromopyridine provides superior yields and avoids the need for harsh, high-temperature conditions.
Reagents:
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2-Bromopyridine (1.0 equiv, 10 mmol)
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4-Fluoroaniline (1.2 equiv, 12 mmol)
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Pd(OAc)2 (0.05 equiv, 5 mol%)
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BINAP (0.075 equiv, 7.5 mol%)
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Sodium tert-butoxide (t-BuONa) (1.5 equiv, 15 mmol)
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Anhydrous Toluene (30 mL)
Step-by-Step Procedure:
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Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 and BINAP in 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Causality: BINAP is chosen over monodentate phosphines because its wide bite angle facilitates the difficult reductive elimination step of the bulky diarylamine.
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Substrate Addition: Add 2-bromopyridine, 4-fluoroaniline, and t-BuONa to the deep red catalyst solution, followed by the remaining 20 mL of toluene.
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Thermal Coupling: Heat the reaction mixture to 110 °C for 12 hours.
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Self-Validating Check (TLC): Spot the reaction mixture against 2-bromopyridine on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely consumed, replaced by a new, highly fluorescent blue spot under 254 nm UV light (Rf ~0.4).
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Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography to yield the target compound as an off-white solid.
Protocol 2: Downstream Application in Pd-Catalyzed Aerobic Carbonylation
N-(4-fluorophenyl)pyridin-2-amine is an excellent substrate for directing-group-mediated C(sp2)-H functionalization. This protocol details its use in Palladium/Silver synergistic aerobic carbonylation to form pyrido[2,1-b]quinazolin-11-ones [2].
Step-by-Step Procedure:
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Reaction Setup: In a reaction vial, combine N-(4-fluorophenyl)pyridin-2-amine (50 mg, 0.266 mmol), Pd(OAc)2 (6.0 mg, 0.0266 mmol, 10 mol%), and AgOTf (27.3 mg, 0.106 mmol, 40 mol%).
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Solvent & Atmosphere: Add anhydrous DMF (2 mL). Purge the vial with an oxygen balloon. Causality: DMF acts not only as the solvent but uniquely as the carbon source for the carbonylation. AgOTf acts synergistically to abstract halides and generate a highly electrophilic cationic Pd(II) species, accelerating C-H cleavage.
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Reaction: Stir the mixture at 140 °C for 24 hours under the O2 atmosphere.
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Isolation: Purify the crude mixture directly via flash chromatography (Hexanes/EtOAc, 4:6) to isolate the fluorinated pyrido-quinazolinone derivative.
Logical Relationship & Workflow Visualization
The following diagram maps the logical progression from precursor selection through catalytic synthesis, analytical validation, and ultimate downstream application.
Caption: Synthetic workflow and downstream catalytic application of N-(4-fluorophenyl)pyridin-2-amine.
Analytical Characterization Standards
To ensure absolute trustworthiness in your synthetic output, the isolated N-(4-fluorophenyl)pyridin-2-amine must be subjected to a rigorous analytical workflow:
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1H NMR (400 MHz, CDCl3): Look for the characteristic broad singlet of the secondary amine (N-H) around δ 6.5–7.0 ppm, which will disappear upon D2O exchange. The pyridine ring protons will exhibit distinct splitting (a doublet of doublets for the proton adjacent to the pyridine nitrogen).
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19F NMR (376 MHz, CDCl3): A single peak around δ -120 to -122 ppm confirms the presence of the para-fluoro group.
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LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 189.08, confirming the monoisotopic mass.
References
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PubChem Database. "C11H9FN2 - Explore - PubChemLite (CAS: 72358-70-4)." National Center for Biotechnology Information. Verified Landing Page:[Link]
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Literature / Amazon S3 Repository. "Palladium/Silver Synergistic Catalysis in Direct Aerobic Carbonylation of C(sp2)–H Bonds Using DMF as Carbon Source: Synthesis of Pyrido[2,1-b]quinazolin-11-ones." Verified Landing Page: [Link]

